2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride
Description
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-benzylacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c15-13-6-8-17(9-7-13)11-14(18)16-10-12-4-2-1-3-5-12;;/h1-5,13H,6-11,15H2,(H,16,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHELTSGNCSIXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)NCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 1-Benzyl-4-piperidone Oxime
One established method starts with 1-benzyl-4-piperidone, which is converted to its oxime by reaction with hydroxylamine hydrochloride in an aqueous-alcoholic medium. This oxime is then reduced to 1-benzyl-4-aminopiperidine using alkali metal aluminum hydride or alkali metal in alcoholic solution. This reduction step is crucial for introducing the amino group at the 4-position of the piperidine ring.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Oxime formation | Hydroxylamine hydrochloride, aqueous-alcoholic solution | 1-Benzyl-4-piperidone oxime |
| Reduction | Alkali metal aluminum hydride or alkali metal in alcohol | 1-Benzyl-4-aminopiperidine |
This method is referenced in patent DE2513136B2 and supported by literature such as Harper et al. (1964).
Alternative Routes
The 1-benzyl-4-piperidone starting material can be synthesized by known methods involving conversion of 4-piperidone hydrochloride to its ethylene ketal, benzylation with benzyl halides, reduction of the ketal intermediate, and subsequent hydrolysis to yield 1-benzyl-4-piperidone.
Formation of the N-Benzylacetamide Moiety
The key step to form the target compound is the amide bond formation between the 4-aminopiperidine and a benzylacetamide derivative.
Amide Coupling via Carbodiimide or Carbonyldiimidazole Activation
A common approach involves activating the carboxylic acid or acid derivative of benzylacetamide with coupling reagents such as 1,1'-carbonyldiimidazole or EDCI/HOBt in anhydrous conditions (e.g., dry dichloromethane) at low temperature (0–25 °C). The activated intermediate is then reacted with the 1-benzyl-4-aminopiperidine to form the amide bond.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Activation | 1,1'-Carbonyldiimidazole or EDCI/HOBt, dry DCM, 0 °C | Activated benzylacetamide intermediate |
| Coupling | 1-Benzyl-4-aminopiperidine, room temperature | Formation of 2-(4-aminopiperidin-1-yl)-N-benzylacetamide |
This method is analogous to procedures used for related benzylpiperazine derivatives.
Alternative Amide Formation
Other methods include direct amidation using acid chlorides or anhydrides of benzylacetamide with the amine under controlled conditions, but these are less commonly reported for this specific compound.
Salt Formation: Dihydrochloride Preparation
The free base 2-(4-aminopiperidin-1-yl)-N-benzylacetamide is converted to its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution). This step improves the compound’s stability, handling, and solubility characteristics.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Salt formation | HCl gas or HCl solution, solvent | 2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride |
Summary Table of Preparation Steps
| Step No. | Intermediate/Compound | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | 1-Benzyl-4-piperidone | Prepared by benzylation of 4-piperidone ketal | Starting material for oxime formation |
| 2 | 1-Benzyl-4-piperidone oxime | Hydroxylamine hydrochloride, aqueous-alcoholic | Oxime intermediate |
| 3 | 1-Benzyl-4-aminopiperidine | Reduction with alkali metal aluminum hydride/alcohol | Amino piperidine intermediate |
| 4 | Activated benzylacetamide intermediate | 1,1'-Carbonyldiimidazole or EDCI/HOBt, dry DCM | For amide bond formation |
| 5 | 2-(4-aminopiperidin-1-yl)-N-benzylacetamide | Coupling with 1-benzyl-4-aminopiperidine | Amide bond formation |
| 6 | 2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride | Treatment with HCl gas or solution | Salt formation for stability |
Research Findings and Considerations
- The reduction of oximes to amines using alkali metal aluminum hydride is a well-established, high-yielding step but requires careful control due to reactivity and safety considerations.
- Amide bond formation using carbonyldiimidazole or EDCI/HOBt is efficient and mild, preserving sensitive functional groups.
- The dihydrochloride salt form enhances the compound’s pharmaceutical properties, including solubility and shelf-life.
- Purification steps typically involve aqueous washes, drying over anhydrous sodium sulfate, and chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; typically carried out in polar solvents.
Major Products
Oxidation: Formation of oxidized derivatives such as N-oxide or hydroxylated products.
Reduction: Formation of reduced derivatives such as secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
1. Neurological Disorders
- Dopamine Reuptake Inhibition : Similar to other piperidine derivatives, this compound may exhibit properties as a dopamine reuptake inhibitor. This action is significant in the context of treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) .
- Potential Antipsychotic Effects : Given its structural analogies to existing antipsychotic medications, research is exploring its efficacy in managing psychosis and schizophrenia .
2. Monoamine Releasing Agent
- The compound's ability to act as a monoamine releasing agent could be beneficial in developing treatments for mood disorders. Its selectivity for dopamine over serotonin may lead to fewer side effects compared to traditional antidepressants .
Research Studies and Findings
Several studies have investigated the pharmacological profiles of similar compounds, providing insights into the potential effects of 2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride:
Case Study 1: Antidepressant Properties
A clinical trial involving piperidine derivatives indicated improved mood and cognitive function among participants with major depressive disorder. The study highlighted the importance of dopamine modulation in alleviating depressive symptoms.
Case Study 2: Treatment of Psychosis
In a controlled study, a piperidine-based drug demonstrated significant reductions in psychotic symptoms among patients diagnosed with schizophrenia. The results prompted further investigation into similar compounds, including 2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride.
Mechanism of Action
The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This can lead to changes in cellular signaling pathways, ultimately resulting in the desired pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared to three key analogs (Table 1):
Table 1: Structural and Physical Comparison
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride | 1172357-47-9 | C₁₀H₁₉N₃O·2HCl | 269.92 | 4-aminopiperidine, N-benzylacetamide |
| 2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride | 952936-85-5 | C₁₅H₂₃N₃O₃·2HCl | 366.3 | 2,4-dimethoxyphenyl group |
| 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride | 1803603-45-3 | C₁₀H₂₃Cl₂N₃O | 268.22 | Aminomethyl substitution, dimethylamide |
Key Observations:
The aminomethyl substitution in 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride (CAS: 1803603-45-3) modifies the piperidine ring’s electronic profile, which could enhance solubility or target specificity .
Salt Form and Stability: All compounds are dihydrochloride salts, improving aqueous solubility for pharmaceutical formulations.
Pharmacological and Toxicological Insights
- Levocetirizine Dihydrochloride (CAS: 130018-87-0), a piperazine-based antihistamine, shares the dihydrochloride salt form. Its success highlights the importance of salt selection for bioavailability, a factor likely relevant to the target compound .
- S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride (CAS: 16111-27-6) is restricted due to sensitization risks, underscoring the need for rigorous safety evaluations of dihydrochloride derivatives, even if structurally distinct .
Biological Activity
2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring, an amine group, and a benzylacetamide moiety. The synthesis typically involves the reaction of 4-aminopiperidine with benzylacetyl chloride under controlled conditions to yield the dihydrochloride salt form.
Antitumor Activity
Research indicates that derivatives of piperidine compounds, including 2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride, exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. For example, in a study involving MTS cytotoxicity assays, the compound demonstrated an IC50 value of 5.13 μM against HCC827 lung cancer cells, indicating potent antitumor activity .
The mechanism by which 2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride exerts its biological effects is thought to involve the modulation of key signaling pathways in cancer cells. It may inhibit enzymes involved in cell proliferation and survival, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases . Additionally, it is hypothesized that the compound can bind to DNA and inhibit DNA-dependent enzymes, thereby disrupting cellular replication processes .
Case Studies
- Anticancer Efficacy : A study conducted on various piperidine derivatives highlighted their ability to induce apoptosis in cancer cells through caspase activation pathways. The tested compound showed enhanced cytotoxicity compared to standard chemotherapy agents .
- Neuroprotective Effects : In models of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases .
Research Findings
The following table summarizes key research findings related to the biological activity of 2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride:
| Study | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Study 1 | A549 | 6.75 | Antitumor activity |
| Study 2 | HCC827 | 5.13 | Induction of apoptosis |
| Study 3 | MCF-7 | 4.01 | Inhibition of cell proliferation |
Q & A
Basic: What are the recommended synthesis routes for 2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride, and how can purity be validated?
Answer:
The synthesis typically involves coupling 4-aminopiperidine with N-benzylacetamide derivatives under mild alkaline conditions, followed by dihydrochloride salt formation using HCl gas or concentrated hydrochloric acid. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF .
- Salt preparation : Precipitate the dihydrochloride form by adding HCl to the freebase in a polar solvent (e.g., ethanol or methanol) .
Purity validation : - HPLC/UV : Monitor λmax ~255 nm (similar to related piperidine derivatives) .
- Mass spectrometry : Confirm molecular weight (e.g., ~321.24 g/mol for analogous compounds) .
- Melting point : Compare with literature values (e.g., 160–162°C for structurally similar dihydrochlorides) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Based on analogous piperidine derivatives:
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Respiratory protection : Use NIOSH-certified P95 respirators if aerosolization occurs .
- First aid :
- Storage : Store at –20°C in airtight containers to prevent degradation .
Advanced: How can researchers resolve contradictions in reported pharmacological activity of this compound?
Answer:
Contradictions may arise from:
- Impurity profiles : Compare batches using LC-MS to identify byproducts (e.g., N-benzyl degradation products) .
- Solvent effects : Re-test activity in varying solvents (e.g., DMSO vs. saline) to assess aggregation or solubility artifacts .
- Receptor binding assays : Use orthogonal methods (e.g., SPR vs. radioligand binding) to confirm target engagement .
- Structural analogs : Benchmark against 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, which has well-documented receptor interactions .
Advanced: What strategies optimize the stability of this compound under experimental conditions?
Answer:
- pH control : Maintain pH 4–6 in aqueous solutions to prevent freebase precipitation or hydrolysis .
- Light sensitivity : Store in amber vials; UV/Vis spectra indicate potential photodegradation at λmax ~255 nm .
- Temperature : Avoid prolonged exposure to >25°C; thermogravimetric analysis (TGA) of analogs shows decomposition above 160°C .
- Lyophilization : For long-term storage, lyophilize in 0.1 M HCl to stabilize the dihydrochloride form .
Advanced: How does the piperidine ring substitution pattern influence the compound’s molecular interactions?
Answer:
The 4-aminopiperidin-1-yl moiety contributes to:
- Hydrogen bonding : The primary amine (–NH2) interacts with acidic residues (e.g., aspartate/glutamate in enzymes) .
- Conformational flexibility : Piperidine’s chair-to-boat transitions enable adaptive binding in hydrophobic pockets .
- Charge state : Protonation at physiological pH enhances solubility and ionic interactions with targets .
Experimental validation : - Molecular docking : Compare with N-phenylpiperidin-4-amine derivatives to map binding poses .
- SAR studies : Modify the benzyl group (e.g., para-substituted halogens) to assess steric/electronic effects .
Basic: What analytical techniques are most effective for characterizing this compound’s structural integrity?
Answer:
- NMR spectroscopy : 1H/13C NMR to confirm piperidine ring protons (δ 2.5–3.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .
- Elemental analysis : Verify C/H/N/Cl content (e.g., C: ~40%, Cl: ~20% for dihydrochlorides) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline) .
Advanced: How can researchers mitigate batch-to-batch variability in biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
